2-(2-bromophenoxy)-N-isopropylacetamide
Description
2-(2-Bromophenoxy)-N-isopropylacetamide is a brominated phenoxy acetamide derivative characterized by a 2-bromophenoxy group attached to an acetamide backbone, with an isopropyl substituent on the nitrogen atom. Phenoxy acetamides are of interest in medicinal chemistry due to their versatility in drug design, often serving as intermediates or active components in therapeutic agents targeting inflammation, microbial infections, or kinase pathways .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)13-11(14)7-15-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNYCVIQDRRHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
a) 2-(4-Bromo-2-chlorophenoxy)-N-isopropylacetamide (CAS 430454-17-4)
- Structure: Differs by a chlorine atom at the 4-position of the phenoxy ring.
- Molecular Weight : 306.58 g/mol.
- This compound highlights how halogen positioning influences reactivity and applications .
b) N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)
- Structure: Features a 4-butyryl and 2-fluoro substituents on the phenoxy ring, with an n-butyl group on the acetamide nitrogen.
- Synthesis : Prepared via bromoacetyl bromide and n-butylamine (82% yield).
- Physical Properties : Melting point = 75°C.
- Higher yield (82%) suggests simpler synthesis than brominated analogs .
c) 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
- Structure: Replaces the phenoxy group with a 4-bromophenyl moiety and a 2-methoxyphenyl acetamide substituent.
- Biological Relevance : Demonstrated antimicrobial activity due to structural mimicry of benzylpenicillin’s lateral chain. This underscores the importance of aromatic substituents in biological activity .
Variations in the N-Substituent of Acetamide
a) 2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide
- Structure : Cyclopropylmethyl group replaces isopropyl.
- Molecular Weight : 284.15 g/mol.
- Impact : The cyclopropyl ring introduces steric constraints and metabolic stability, which could enhance drug half-life .
b) 2-(2-Bromophenoxy)-N-(4-methylphenyl)acetamide
Complex Derivatives with Additional Functional Groups
a) Pyrimidine-Containing Derivatives (Patent Examples)
- Example: 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperidin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 123).
- Molecular Weight : 486 g/mol (M+H)+.
- Synthesis : Multi-step coupling reactions (33% yield).
- Applications : Likely designed as kinase inhibitors due to pyrimidine and indazole motifs, common in oncology targets. Lower yields reflect synthetic complexity .
b) 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide
- Synthesis : Pd-catalyzed cross-coupling (33% yield).
- Modifications : Chloropyrimidine group enables further functionalization, such as piperazine additions (39% yield in Example 68). These derivatives exemplify tailored modifications for specific biological targets .
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